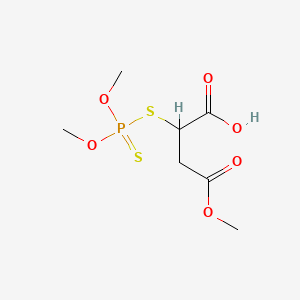

O-Methyl malathion alpha-monoacid

Description

Contextualizing Organophosphorus Pesticide Degradation and Metabolite Significance

Organophosphorus (OP) compounds are a major class of pesticides used globally in agriculture and public health. nih.gov Due to their widespread use, there is significant scientific interest in their environmental fate and the metabolic pathways by which they are broken down. nih.govscholarsresearchlibrary.com The degradation of these compounds can occur through various biotic and abiotic processes, leading to the formation of numerous metabolites. scholarsresearchlibrary.comresearchgate.net These metabolites are often less toxic than the parent compound, but some can be of equal or even greater toxicity. scribd.comepa.gov Understanding the formation, persistence, and potential effects of these metabolites is crucial for a comprehensive assessment of the environmental impact of organophosphorus pesticides. scholarsresearchlibrary.com

Microbial degradation is a primary mechanism for the breakdown and detoxification of organophosphorus pesticides in many soils. scholarsresearchlibrary.com Bacteria and fungi can utilize these pesticides as a source of carbon, phosphorus, or other nutrients, breaking them down into simpler, often less harmful, substances. nih.govscholarsresearchlibrary.com The rate and pathway of degradation are influenced by environmental factors such as pH, temperature, and the types of microorganisms present. researchgate.net

Overview of Malathion (B1675926) Biotransformation and its Major Metabolites

Malathion, a widely used organophosphate insecticide, undergoes extensive biotransformation in both target (insects) and non-target (mammals, environment) systems. scribd.com The metabolism of malathion is a key determinant of its selective toxicity. scribd.comepa.gov In mammals, malathion is rapidly broken down by enzymes called carboxylesterases, primarily in the liver. nih.govorst.edu This detoxification process involves the hydrolysis of the ester linkages in the malathion molecule, leading to the formation of malathion monocarboxylic acids and a dicarboxylic acid, which are more water-soluble and readily excreted. scribd.comnih.gov

The two primary initial metabolites are malathion alpha-monoacid and malathion beta-monoacid, formed by the hydrolysis of one of the two carboxyl esters. psu.eduresearchgate.net Further hydrolysis can lead to the formation of malathion diacid. ethz.ch Another significant metabolic pathway for malathion is oxidative desulfuration, mediated by cytochrome P450 enzymes, which converts malathion to its more toxic oxygen analog, malaoxon (B1675925). scribd.comorst.edu Malaoxon is a more potent inhibitor of the enzyme acetylcholinesterase, which is the primary mode of action for organophosphate toxicity. epa.govorst.edu However, in mammals, the detoxification via carboxylesterases is generally faster than the activation to malaoxon, contributing to malathion's relatively lower toxicity in these species compared to insects. scribd.com

In the environment, malathion degradation is influenced by factors such as sunlight, water, and microbial activity. nih.gov Hydrolysis is a major degradation pathway in water, especially under alkaline conditions, leading to the formation of malathion monoacids and other products. psu.edunih.gov In soil, microbial metabolism is the primary route of dissipation. psu.eduepa.gov

Rationale for Focused Academic Inquiry into O-Methyl Malathion Alpha-Monoacid Research

While malathion and its primary metabolites like malathion alpha- and beta-monoacids have been extensively studied, specific analogues such as this compound warrant focused academic inquiry for several reasons. The "O-Methyl" designation suggests a structural variation from the more commonly studied malathion metabolites, which could have implications for its chemical properties, biological activity, and environmental behavior.

Research into this compound is important for a more complete understanding of the full spectrum of malathion's degradation products. The presence and behavior of such specific metabolites can provide a more detailed picture of the environmental fate of malathion. Furthermore, understanding the formation and properties of this particular monoacid can contribute to the development of more comprehensive analytical methods for monitoring malathion contamination and its breakdown products in various environmental and biological matrices. cdc.govontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

2-dimethoxyphosphinothioylsulfanyl-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O6PS2/c1-11-6(8)4-5(7(9)10)16-14(15,12-2)13-3/h5H,4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSHXCMBAJHOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)O)SP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858058 | |

| Record name | 2-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91485-13-1 | |

| Record name | 2-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Methodologies for O Methyl Malathion Alpha Monoacid and Its Isomers

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of O-Methyl malathion (B1675926) alpha-monoacid, providing the necessary separation from complex matrices and closely related isomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely utilized, each offering distinct advantages for separation and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted method for the analysis of malathion and its metabolites, including the monoacid forms. researchgate.netgoogle.com The technique typically employs a reversed-phase column, such as a C18, to separate the compounds based on their hydrophobicity. ekb.eg

A common approach involves using an isocratic elution system with a mobile phase consisting of an acetonitrile (B52724) and water mixture, for instance, in a 50:50 or 47:53 (v/v) ratio. researchgate.netekb.eg Detection is frequently accomplished using a UV detector, with wavelengths set around 220 nm or 250 nm. researchgate.netekb.egsielc.com This setup allows for the effective separation and quantification of malathion and its degradation products. researchgate.net HPLC methods are valued for their reliability and the ability to generate linear calibration curves over a significant concentration range, ensuring accurate quantification. researchgate.netekb.eg The method is also compatible with mass spectrometry (LC/MS), which provides greater specificity and lower detection limits. sielc.com

Table 1: Examples of HPLC Conditions for Malathion and Metabolite Analysis

| Column Type | Mobile Phase | Detector | Analyte | Source |

|---|---|---|---|---|

| Reversed Phase C-18 | Acetonitrile-Water (50%) | UV (220 nm) | Malathion | ekb.eg |

| Purospher STAR RP-18e | Acetonitrile/Water (47/53, V/V) | UV (220 nm) | Malathion | researchgate.net |

| Obelisc R | Acetonitrile (40%) - 20 mM Ammonium Formate pH 3.0 | UV (250 nm) | Malathion | sielc.com |

Gas Chromatography (GC) with Selective Detectors

Gas Chromatography (GC) is a principal and highly sensitive method for the detection of malathion and its metabolites in various samples. cdc.govnih.gov When coupled with mass spectrometry (GC-MS), it becomes a powerful tool for both quantification and unambiguous identification. nih.govnih.govindexcopernicus.com Other selective detectors commonly used include the flame photometric detector (FPD), particularly in phosphorus mode, the nitrogen-phosphorus detector (NPD), and the electron capture detector (ECD). cdc.govnih.gov

A critical consideration for the analysis of acidic metabolites like O-Methyl malathion alpha-monoacid and its dicarboxylic acid counterpart is the necessity of a derivatization step prior to GC analysis. cdc.govnih.gov These polar, non-volatile compounds are typically converted into more volatile esters, for example, through methylation using reagents like diazomethane. nih.govresearchgate.net This process allows them to be readily analyzed by GC. For instance, one established method involves methylating the extract containing malathion α-monoacid and other metabolites, followed by quantification using GC-NPD and confirmation of identity with GC-MS. researchgate.net

Table 2: GC Systems for Analysis of Malathion Monoacid and Related Compounds

| Technique | Detector | Key Processing Step | Application | Source |

|---|---|---|---|---|

| Gas-Liquid Chromatography | Nitrogen-Phosphorus Detector (NPD) | Methylation of metabolites | Quantification of malathion α-monoacid | researchgate.net |

| Gas Chromatography | Mass Spectrometry (MS) | Methylation of metabolites | Identification of malathion metabolites | researchgate.net |

| Gas Chromatography | Flame Photometric Detector (FPD) | Derivatization of mono- and dicarboxylic acids | Measurement of malathion metabolites in urine | nih.gov |

| Isotope Dilution Ion Trap GC/MS | Mass Spectrometry (MS) | Derivatization with diazomethane | Improved detection limits for mono- and dicarboxylic acids | nih.gov |

Thin-Layer Chromatography (TLC) for Isomer Separation

Thin-Layer Chromatography (TLC) offers a simple and effective technique for the specific separation of the α- and β-isomers of malathion monocarboxylic acid. epa.govnih.gov This method is particularly useful for distinguishing between these two structurally similar compounds. The separation is typically performed on silica (B1680970) gel plates. epa.gov

In a documented application, a developing solvent of acetone (B3395972) containing 0.5% acetic acid was used. After development, the chromatogram is visualized by spraying with a 0.5% solution of 2,6-dibromoquinone-4-chloroimide in cyclohexane (B81311) and heating. epa.goviaea.org This process yields distinct spots for the two isomers, with the α-isomer having a reported Rf value of 0.39 and the β-isomer showing an Rf value of 0.57. epa.gov Other mobile phase systems, such as n-hexane:diethyl ether (1:3) or hexane-benzene-acetic acid, have also been employed to separate malathion from its monoacid and diacid metabolites. scielosp.orgiaea.org

Table 3: TLC Systems for Separation of Malathion Monoacid Isomers

| Stationary Phase | Mobile Phase | Visualization | Compound | Rf Value | Source |

|---|---|---|---|---|---|

| Silica Gel | Acetone + 0.5% Acetic Acid | 2,6-dibromoquinone-4-chloroimide (DQC) spray and heat | Malathion α-monoacid | 0.39 | epa.gov |

| Silica Gel | Acetone + 0.5% Acetic Acid | DQC spray and heat | Malathion β-monoacid | 0.57 | epa.gov |

| Silica Gel | n-hexane: diethyl ether (1:3) | DQC spray and heat | Malathion and its metabolites | N/A | scielosp.org |

Enantiomeric Separation via Chiral Chromatography

Since malathion possesses a chiral center, the separation of its enantiomers and those of its chiral metabolites is of significant interest. Chiral chromatography, particularly chiral HPLC, is the primary technique for achieving this separation. acs.orgnih.govnih.gov

These separations often utilize polysaccharide-based chiral stationary phases (CSPs), such as CHIRALPAK and Chiralcel columns. nih.govnih.gov For example, the enantiomers of malathion and its metabolite malaoxon (B1675925) have been successfully resolved on a CHIRALPAK IC column using a mobile phase of acetonitrile/water. nih.gov The elution order of the enantiomers can be determined using an optical rotation detector. nih.gov Research has also focused on understanding the separation mechanisms, noting that factors like hydrogen bonding can be crucial for effective resolution on certain CSPs. nih.gov An alternative approach for enantiomeric separation is mixed-mode electrokinetic capillary chromatography (ECC), which uses a combination of surfactants and cyclodextrins as chiral selectors. tandfonline.comcsic.es

Table 4: Chiral Chromatography Conditions for Enantiomeric Separation

| Technique | Chiral Stationary Phase / Selector | Mobile Phase / Buffer | Analyte | Source |

|---|---|---|---|---|

| Chiral HPLC-MS/MS | CHIRALPAK IC | Acetonitrile/Water (40/60, v/v) | Malathion & Malaoxon enantiomers | nih.gov |

| Chiral HPLC | Chiralcel OJ | N/A | Malathion & Malaoxon enantiomers | nih.gov |

| Chiral HPLC | Chiralpak AD | N/A | Isomalathion stereoisomers | nih.gov |

| Electrokinetic Chromatography (EKC) | Carboxymethyl-β-cyclodextrin (CM-β-CD) | 25 mM Tris buffer (pH 7.0) | Malathion enantiomers | csic.es |

Spectroscopic Techniques for Structural Elucidation in Research

While chromatography excels at separation and quantification, spectroscopy is indispensable for the definitive structural identification of isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information at the atomic level, making it invaluable for distinguishing between the α- and β-isomers of malathion monoacid. nih.govnih.gov Both proton (¹H NMR) and phosphorus (³¹P NMR) spectroscopy are employed for this purpose.

³¹P NMR is especially effective for analyzing organophosphorus compounds. Research has shown that the α- and β-monoacid isomers of malathion exhibit distinct chemical shifts in the ¹H-decoupled ³¹P NMR spectrum, allowing for their unambiguous identification and relative quantification without prior chromatographic separation. nih.govscispace.com In one study, the α-monoacid produced a resonance at δ 95.5 ppm, while the β-monoacid resonated at δ 95.6 ppm. nih.gov These values provide a clear method for analyzing reaction progress and regiochemistry during hydrolysis studies. scispace.com ¹H NMR spectra are also used to confirm structures, providing information on the different proton environments within the molecule. nih.govscispace.com

Table 5: Reported ³¹P NMR Chemical Shifts for Malathion and Related Isomers

| Compound | ³¹P NMR Chemical Shift (δ ppm) | Source |

|---|---|---|

| Malathion | 96.2 | scispace.com |

| Malathion α-monoacid | 95.5 | nih.gov |

| Malathion β-monoacid | 95.6 | nih.govscispace.com |

| Malaoxon | 28.3 / 28.9 | scispace.compsu.edu |

Fourier Transform Infrared (FTIR) Spectroscopy in Degradation Studies

Fourier Transform Infrared (FTIR) spectroscopy serves as a valuable tool for monitoring the transformation of malathion and identifying its degradation products. mdpi.com This non-destructive technique operates on the principle that chemical bonds absorb infrared light at specific frequencies, creating a unique molecular "fingerprint". nih.gov In degradation studies, FTIR can track the disappearance of the parent compound, malathion, and the appearance of new functional groups associated with its metabolites.

Researchers have successfully used Attenuated Total Reflectance (ATR)-FTIR to monitor malathion degradation. researchgate.netscirp.orgsemanticscholar.org The kinetics of degradation can be studied by recording spectra at different time intervals and observing the decrease in intensity of specific absorption bands. researchgate.net For instance, the intense band at 1005 cm⁻¹, which corresponds to the P-OCH₃ group in malathion, has been used as a marker for its degradation. researchgate.net The formation of oxidized products, such as malaoxon, during degradation processes has also been characterized using FTIR. govtsciencecollegedurg.ac.in While powerful for observing functional group changes, interpreting the complex spectra from environmental samples can be challenging and often requires specialized expertise. nih.gov

Table 1: Key FTIR Vibrational Frequencies in Malathion Degradation Studies

| Wavenumber (cm⁻¹) | Assignment | Significance in Degradation Studies |

|---|---|---|

| 3500 | -OH vibrations | Indicates moisture or hydroxyl groups from hydrolysis products. sciforum.net |

| 1632 | C=O stretching | Can indicate the carbonyl groups in malathion and its ester-containing metabolites. mdpi.com |

| 1430-1520 | C=O stretching | Associated with carboxylate groups, potentially indicating the formation of monoacid or diacid metabolites. sciforum.net |

| 1005 | P-OCH₃ stretching | A key band for monitoring the degradation of the parent malathion molecule. researchgate.net |

Mass Spectrometry Approaches for Metabolite Identification and Quantification

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques, is the cornerstone for the definitive identification and quantification of this compound and other related metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal and widely used method for analyzing malathion and its degradation products in various samples. govtsciencecollegedurg.ac.innih.gov The technique separates volatile and semi-volatile compounds in the gas phase before detecting them with a mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. mdpi.com

Numerous studies have employed GC-MS to identify the products formed during the microbial or chemical breakdown of malathion. mdpi.comresearchgate.netnih.gov These studies have successfully identified a range of metabolites, including malaoxon, malathion monocarboxylic acid, malathion dicarboxylic acid, diethyl fumarate, and various thiophosphates. mdpi.comnih.govnih.gov A significant consideration for GC-MS analysis is that polar metabolites, such as the alpha-monoacid and dicarboxylic acid, are not sufficiently volatile. Therefore, a derivatization step is required to convert them into more volatile forms before they can be analyzed by GC. nih.gov

Table 2: Malathion Degradation Products Identified by GC-MS

| Compound | Role | Reference |

|---|---|---|

| Malaoxon | Oxidation product, more toxic than malathion | mdpi.comindexcopernicus.com |

| Malathion monocarboxylic acid (MCA) | Primary hydrolysis product | mdpi.comnih.gov |

| Malathion dicarboxylic acid (DCA) | Secondary hydrolysis product | nih.govnih.gov |

| Diethyl fumarate | Elimination/hydrolysis product | mdpi.comindexcopernicus.com |

| O,O-dimethylphosphorodithioic acid | Hydrolysis product | nih.govindexcopernicus.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the technique of choice for the analysis of polar pesticide metabolites like this compound, especially in complex matrices such as food, soil, and water. arxiv.orgmdpi.com This method separates compounds in the liquid phase, which is ideal for polar, non-volatile, and thermally unstable molecules that are not amenable to GC analysis without derivatization. nih.gov

The high selectivity and sensitivity of LC-MS/MS, particularly when operating in Multiple Reaction Monitoring (MRM) mode, allow for the quantification of trace-level contaminants in samples with minimal cleanup. arxiv.orglcms.cz This capability reduces interferences from the sample matrix, a common issue in environmental and biological analysis. researchgate.net Methods have been developed for the quantitative determination of malathion in water with limits of quantitation ranging from 50 to 10,000 pg/mL, demonstrating the exceptional sensitivity of the technique. researchgate.net The use of an internal standard can help to overcome matrix effects that are often unavoidable in LC-MS/MS analysis. nih.gov

High-Resolution Mass Spectrometry for Metabolomic Profiling

High-Resolution Mass Spectrometry (HRMS), often coupled with ultra-high-performance liquid chromatography (UHPLC), facilitates untargeted "exposomics" and metabolomic profiling. researchgate.net This powerful approach allows for the comprehensive screening of a wide array of potential metabolites in a single analysis without needing to know their identity beforehand.

HRMS provides highly accurate mass measurements, which enables the determination of the elemental composition of unknown compounds. This is a critical step in the putative identification of novel metabolites. researchgate.net In studies of pesticide exposure, raw HRMS data can be mined against a database of known and theoretical metabolites to identify those present in a sample. researchgate.net Putative identifications can then be confirmed by comparing their fragmentation patterns (MS/MS spectra) and retention times with those of authentic reference standards. researchgate.net This makes HRMS an invaluable tool for discovering new degradation pathways and understanding the complete metabolic profile of compounds like malathion in biological and environmental systems.

Isotope Labeling in Tracking Metabolic and Degradation Pathways

Isotope labeling is a powerful technique used to trace the metabolic fate and degradation pathways of pesticides. researchgate.net By introducing atoms with a heavier isotope (e.g., ¹⁴C, ¹³C, or deuterium) into the structure of the malathion molecule, researchers can track the parent compound and its transformation products through complex systems. researchgate.netmusechem.comnih.gov

Stable Isotope Probing (SIP) is a specific application where substrates labeled with stable isotopes (like ¹³C) are introduced into an environmental sample. researchgate.net Microorganisms that actively metabolize the labeled substrate incorporate the isotope into their cellular components (like DNA, RNA, or lipids). By analyzing these biomarkers, scientists can link specific metabolic functions—such as the degradation of this compound—to the phylogenetic identity of the microorganisms responsible, even those that cannot be cultured in a lab. researchgate.net Furthermore, isotope dilution mass spectrometry, which involves adding a known amount of an isotope-labeled standard to a sample, is a gold-standard quantification method. It corrects for analyte losses during sample preparation and for matrix-induced signal suppression or enhancement, thereby improving the accuracy and reliability of quantitative results. arxiv.org

Method Validation and Performance Metrics in Academic Research

The validation of any new analytical method is essential to ensure that the results it generates are reliable, reproducible, and accurate. In academic research concerning the analysis of this compound, method validation is performed according to established guidelines, such as those from SANCO or CIPAC. who.intnih.gov

The validation process assesses several key performance metrics:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. indexcopernicus.com

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a given range. indexcopernicus.commdpi.com Correlation coefficients (R²) greater than 0.99 are typically required. nih.gov

Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery experiments, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. mdpi.comepa.gov Recoveries are typically expected to be within the 70-120% range. mdpi.comnih.gov

Precision: This measures the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) for a statistically significant number of samples. RSD values should generally be below 20%. mdpi.comnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. indexcopernicus.commdpi.comnih.gov

These metrics ensure that the data produced from the analysis of complex environmental and biological samples are robust and defensible.

Table 3: Common Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | Malathion monocarboxylic acid, MMA |

| Malathion | - |

| Malathion dicarboxylic acid | DCA |

| Malaoxon | - |

| Diethyl fumarate | - |

| O,O-dimethylphosphorodithioic acid | DMDTP |

| O,O-dimethyl phosphorothionate | DMTP |

| Trimethyl thiophosphate | - |

| Isomalathion | - |

| Demethyl malathion | - |

Limits of Detection and Quantification for Environmental Analysis

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For the environmental analysis of malathion and its metabolites, including the this compound, achieving low LODs and LOQs is paramount due to their potential presence at trace levels.

While specific LOD and LOQ values for this compound are not always reported independently, data for the parent compound malathion and its primary oxidation product, malaoxon, provide valuable insights into the sensitivity of the analytical techniques employed. These methods, typically based on chromatography coupled with mass spectrometry, are often capable of detecting the monoacid metabolites as well.

A study on the chiral residue analysis of malathion and malaoxon in soil, fruit, and vegetables using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) reported LODs for malathion enantiomers at 1 µg/kg and LOQs at 3-5 µg/kg. nih.gov For the more toxic malaoxon enantiomers, the LOD was 0.08 µg/kg, and the LOQ was 0.20-0.25 µg/kg. nih.gov In another study focusing on water samples, a gas chromatography-mass spectrometry (GC-MS) method for malathion determination achieved an LOD of 0.62 µg/L and an LOQ of 2.07 µg/L. indexcopernicus.com Furthermore, an independent laboratory validation of an analytical method for malathion and malaoxon in soil by LC-MS/MS reported an LOQ of 0.01 ppm (mg/kg) for both analytes, with an LOD of 0.003 ppm in the initial method validation and 0.005 ppm in the independent validation. epa.gov

These values demonstrate the high sensitivity of modern analytical instruments for the detection of malathion and its key metabolites in various environmental compartments. It is important to note that the LOD and LOQ are matrix-dependent and can be influenced by the complexity of the sample and the efficiency of the extraction and cleanup procedures.

Table 1: Examples of Limits of Detection (LOD) and Quantification (LOQ) for Malathion and its Metabolites in Environmental Samples

| Analyte | Matrix | Analytical Method | LOD | LOQ | Reference |

| Malathion enantiomers | Soil, Fruit, Vegetables | HPLC-MS/MS | 1 µg/kg | 3-5 µg/kg | nih.gov |

| Malaoxon enantiomers | Soil, Fruit, Vegetables | HPLC-MS/MS | 0.08 µg/kg | 0.20-0.25 µg/kg | nih.gov |

| Malathion | Water | GC-MS | 0.62 µg/L | 2.07 µg/L | indexcopernicus.com |

| Malathion | Soil | LC-MS/MS | 0.003 ppm | 0.01 ppm | epa.gov |

| Malaoxon | Soil | LC-MS/MS | 0.003 ppm | 0.01 ppm | epa.gov |

Precision, Accuracy, and Robustness of Analytical Methods

The reliability of an analytical method is determined by its precision, accuracy, and robustness. Precision refers to the closeness of agreement between repeated measurements, typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of the measured value to the true value, often assessed through recovery studies. Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters.

For the analysis of malathion and its metabolites, including this compound, validation studies demonstrate that modern chromatographic methods exhibit excellent precision and accuracy. In the chiral analysis of malathion and malaoxon in soil, fruit, and vegetables, the mean recoveries ranged from 82.26% to 109.04%, with RSDs between 0.71% and 8.63%. nih.gov This indicates a high level of accuracy and precision for the method.

Similarly, a GC-MS method for determining malathion in water showed intra- and inter-day precision with RSDs lower than 2.28%, and accuracy, in terms of recovery, ranging from 99.47% to 102.27%. indexcopernicus.com An analytical method for malathion in pesticide formulations using high-performance liquid chromatography (HPLC) also reported high precision, with RSD values for retention time and peak area being less than or equal to 0.64%, and recoveries ranging from 101.04% to 101.84%.

Robustness is evaluated by intentionally varying parameters such as the pH of the mobile phase, column temperature, or flow rate. A robust method will show minimal changes in results when subjected to these minor variations, ensuring its reliability in routine use across different laboratories and conditions. While specific robustness data for this compound are not extensively detailed in the reviewed literature, the validation of methods for the parent compound often includes robustness testing as per international guidelines (e.g., CIPAC, SANCO), ensuring their suitability for regulatory monitoring. who.int

Table 2: Examples of Precision and Accuracy for the Analysis of Malathion and its Metabolites

| Analyte | Matrix | Analytical Method | Precision (RSD) | Accuracy (Recovery %) | Reference |

| Malathion enantiomers | Soil, Fruit, Vegetables | HPLC-MS/MS | 0.71 - 8.63% | 82.26 - 109.04% | nih.gov |

| Malaoxon enantiomers | Soil, Fruit, Vegetables | HPLC-MS/MS | 0.71 - 8.63% | 82.26 - 109.04% | nih.gov |

| Malathion | Water | GC-MS | < 2.28% (Intra- & Inter-day) | 99.47 - 102.27% | indexcopernicus.com |

| Malathion | Pesticide Formulation | HPLC | ≤ 0.64% | 101.04 - 101.84% |

Environmental Degradation Pathways of O Methyl Malathion Alpha Monoacid

Hydrolytic Degradation Kinetics and Influencing Factors

The abiotic degradation of O-Methyl malathion (B1675926) alpha-monoacid in the environment is significantly influenced by hydrolysis. This chemical breakdown is governed by factors such as pH, temperature, and the composition of the environmental matrix, such as water and soil.

pH-Dependent Hydrolysis Rates and Mechanisms

The stability and degradation pathways of O-Methyl malathion alpha-monoacid are highly dependent on the pH of the surrounding medium. Generally, the compound is more stable than its parent compound, malathion, under similar alkaline conditions. cdc.gov Research indicates that malathion monoacids are approximately 18 times more stable than malathion itself in alkaline environments. cdc.gov The degradation of the monoacid proceeds through further hydrolysis to the malathion dicarboxylic acid. epa.gov

Hydrolysis of the monoacid involves competing reactions: carboxyl ester hydrolysis and an elimination reaction. epa.gov In aquatic systems, the calculated half-life for malathion monocarboxylic acid has been reported as 3 days and 11 days in different studies. epa.gov In soil, the major metabolite, malathion beta-monoacid, has a reported half-life of 4 to 6 days. psu.edu

The rate of hydrolysis increases significantly in alkaline conditions. While malathion degrades rapidly at pH levels above 7, its monoacid metabolite is comparatively more resistant to breakdown. cdc.govpsu.edu For instance, the half-life of the parent malathion can be as short as 12 hours at pH 9, while the monoacid is considerably more persistent. nih.govepa.gov Under acidic conditions (e.g., pH 5), hydrolysis is much slower for both the parent compound and its metabolites. nih.govepa.gov

Table 1: Alkaline Degradation Rate Constants for Malathion Monoacids in Water at 21°C

| Parameter | Rate Constant (sec⁻¹) |

| Malathion monoacid disappearance rate | (3.1 ± 0.02) x 10⁻⁶ |

| Malathion monoacid carboxyl ester hydrolysis rate | (1.3 ± 0.1) x 10⁻⁶ |

| Malathion monoacid elimination rate | (2.0 ± 0.1) x 10⁻⁶ |

Source: Adapted from Chemical and Photochemical Transformation Of Selected Pesticides In Aquatic Systems. epa.gov

Temperature Effects on Hydrolysis Rates

Temperature plays a crucial role in the hydrolysis rate of this compound and its parent compound. Studies on malathion show that its hydrolysis rate can increase by a factor of four for every 10°C rise in temperature. cdc.gov For example, at a pH of 7.4, the half-life of malathion was found to be 10.5 days at 20°C, which decreased to 1.3 days when the temperature was raised to 37.5°C. nih.gov

While specific kinetic data on the temperature-dependent hydrolysis of the monoacid is limited, the general principles observed for malathion suggest a similar positive correlation between temperature and degradation speed. Extreme temperatures, such as boiling, have been shown to completely eliminate residues of malathion and its polar metabolites, including the mono- and dicarboxylic acids, from food matrices like maize and beans. researchgate.net

Furthermore, temperature can influence the products of hydrolysis. At alkaline pHs, lower temperatures tend to favor the carboxyl ester hydrolysis pathway, which leads to the formation of the monoacid from malathion. cdc.gov

Influence of Environmental Matrix Components on Abiotic Hydrolysis

The composition of the environmental matrix, whether in water or soil, can significantly affect the abiotic degradation of this compound.

Particulates and Organic Matter: The presence of particulates in turbid river water may slow down the degradation of malathion. agr.hr Conversely, degradation can be slower in soils with higher organic matter content, which can affect pesticide fixation. psu.edu

Minerals and Metals: Certain minerals and metals can catalyze hydrolysis. The degradation of malathion on fly ash has been attributed to the presence of metals and metal oxides. cdc.gov It has also been noted that manganese dioxide can accelerate the hydrolysis of organophosphorus pesticides. agr.hr

Salinity: Increased salinity has been observed to speed up the degradation process of malathion. epa.gov The addition of sodium chloride (NaCl) also increased the removal rate of malathion and its metabolites from grains during boiling. researchgate.net

Microbial Degradation Mechanisms

The breakdown of this compound in the environment is predominantly a biological process, driven by a diverse range of microorganisms in soil and water.

Role of Microorganisms in Soil and Water Degradation

Microbial action is the primary driver for the rapid degradation of malathion and its metabolites in soil and water. epa.govnih.gov The process is mainly accomplished through enzyme-catalyzed hydrolysis, with carboxylesterases playing a key role. nih.govnih.gov In aerobic soil environments, microorganisms are crucial for the rapid breakdown of malathion, first to its monoacid forms (alpha and beta isomers) and subsequently to malathion dicarboxylic acid. epa.govresearchgate.net This sequential degradation pathway has been confirmed in multiple studies, where the monoacid is an intermediate that is further metabolized. nih.govnih.govresearchgate.net

The rate of microbial degradation is significantly faster than abiotic chemical degradation. researchgate.net The difference is highlighted in studies comparing sterile and non-sterile soils; in sterile soil, degradation is markedly slower, indicating the critical role of the soil microbiome. epa.gov Factors such as higher pH and increased soil moisture content tend to enhance microbial degradation activity. nih.gov

The degradation pathway is consistent across different types of microorganisms, including bacteria and fungi. The main fungal degradation product of malathion is the β-malathion monoacid, which is the same degradate produced by bacterial action. cdc.gov This leads to the formation of malathion dicarboxylic acid, which is considered a less toxic product. nih.gov

Table 2: Microbial Degradation Pathway of Malathion

| Starting Compound | Key Enzyme | Intermediate Product | Final Product (in this pathway) |

| Malathion | Carboxylesterase | This compound | Malathion dicarboxylic acid |

Source: Adapted from multiple sources. nih.govresearchgate.netnih.govscirp.org

Identification of Malathion-Degrading Microbial Species

A variety of microbial species have been identified with the ability to degrade malathion and its monoacid metabolite. These microorganisms utilize the pesticide as a source of carbon and energy.

Bacteria:

Pseudidiomarina sp. : Strains such as Pseudidiomarina homiensis FG2 and Pseudidiomarina sp. CB1, isolated from deep-sea hydrothermal sediments, can completely degrade high concentrations of malathion, metabolizing it through the monocarboxylic acid to the dicarboxylic acid. nih.gov

Bacillus sp. : Various Bacillus species, including Bacillus cereus and Bacillus paramycoides, are potent malathion degraders found in agricultural soil. mdpi.com Mixed cultures of Bacillus have shown high efficiency in bioremediation. scirp.org

Arthrobacter sp. : An Arthrobacter species was identified as a highly efficient malathion utilizer, breaking it down into the monoacid, dicarboxylic acid, and other metabolites. researchgate.net

Other Bacterial Genera: Other bacteria implicated in malathion degradation include Micrococcus aloeverae, Flavobacterium meningosepticum, Xanthomonas sp., and Comamonas terrigeri. researchgate.netmdpi.com

Fungi and Yeasts:

Fusarium oxysporum f. sp. pisi : The cutinase enzyme from this fungus demonstrates a very high degradation rate for malathion, converting it to the monoacid and ultimately to the diacid. nih.gov

Yeasts: Yeast esterases also break down malathion via hydrolysis to produce malathion monoacid and diacid, although typically at a slower rate than fungal cutinase. nih.gov

Other Fungi: Aspergillus niger and Penicillium rotatum have also been reported to metabolize malathion through carboxylesterase hydrolysis. scirp.org

Microbial Enzyme Systems Involved in Degradation

The microbial breakdown of malathion into its monoacid and diacid derivatives is a critical detoxification pathway in the environment. This transformation is primarily facilitated by specific enzyme systems present in a diverse range of microorganisms, including bacteria and fungi. nih.govnih.gov The key enzymes responsible for the initial hydrolysis of malathion, which leads to the formation of this compound, are carboxylesterases. nih.govresearchgate.net

Carboxylesterases (EC 3.1.1.1): These enzymes are a major class of hydrolases that catalyze the cleavage of ester bonds. nih.gov In the context of malathion degradation, carboxylesterases hydrolyze one of the carboxyethyl ester linkages of the malathion molecule. nih.govmdpi.com This action results in the formation of either malathion alpha-monoacid or malathion beta-monoacid. researchgate.netcdc.gov This is considered the principal metabolic mechanism for the microbial degradation of malathion. nih.gov Numerous bacterial species have been identified that possess these enzymes, including those from the genera Bacillus, Pseudomonas, Acinetobacter, Brevibacillus, and Lysinibacillus. nih.govresearchgate.net

Further degradation of the monoacid can occur through the action of other microbial enzymes:

Phosphatases: These enzymes can cleave the phosphorus-ester bond, leading to the formation of compounds like O,O-dimethylphosphorodithioic acid. researchgate.netinternationalscholarsjournals.org

Oxidoreductases: These enzymes may also play a role in the subsequent breakdown of the molecule. nih.govresearchgate.net

Table 1: Key Microbial Enzymes in the Degradation Pathway

| Enzyme Class | Action | Resulting Products |

|---|---|---|

| Carboxylesterase | Hydrolyzes carboxyethyl ester bonds of malathion | This compound, Malathion dicarboxylic acid nih.govmdpi.com |

| Phosphatase | Cleaves phosphorus-ester bonds | Desmethyl malathion, Phosphomono- and dithionates researchgate.netinternationalscholarsjournals.org |

| Oxidoreductase | Further oxidation | Can lead to complete mineralization nih.govresearchgate.net |

Photolytic Transformation Processes

Photolysis, or the breakdown of compounds by light, is another pathway for the degradation of pesticides in the environment. However, for malathion and its metabolites, its significance varies depending on the environmental conditions.

In aqueous environments, the direct photolysis of malathion is generally not considered a major route of dissipation. regulations.gov Studies have shown that malathion is relatively stable to hydrolysis at acidic pH levels but degrades more rapidly in alkaline conditions (pH > 7.0), where chemical hydrolysis becomes the dominant degradation pathway. internationalscholarsjournals.orgcdc.govpsu.edu

However, the presence of photosensitizers can enhance photodegradation. For instance, malathion sorbed onto algae has been observed to photodegrade more than 25 times faster than in distilled water. nih.gov

The pathways of photolytic degradation can differ based on the specific process:

UV Photolysis: Under direct UV irradiation, the transformation of malathion is thought to proceed initially through the cleavage of the phosphorus-sulfur (P-S) bonds. nih.gov

Photocatalysis (e.g., UV/TiO₂): In the presence of a photocatalyst like titanium dioxide (TiO₂), the primary degradation pathway shifts. It primarily involves oxidative desulfurization, where the P=S bond is converted to a P=O bond, forming malaoxon (B1675925). nih.gov A demethylation reaction has also been observed as a minor pathway in this process. nih.gov

Intermediate products identified during the photolysis and photocatalysis of malathion include malaoxon, isomalathion, diethyl fumarate, and various phosphate (B84403) esters. regulations.govnih.govresearchgate.net The formation of these intermediates can sometimes lead to an initial increase in the toxicity of the solution, as malaoxon is a more potent cholinesterase inhibitor than malathion itself. nih.govresearchgate.net

The rate of photolytic degradation is influenced by the characteristics of the light source. Research on related organophosphates and advanced oxidation processes for malathion indicates that increasing light intensity can significantly increase the rate of decomposition. researchgate.netresearchgate.net However, this effect can be dependent on other factors, such as the concentration of photocatalysts like TiO₂ in the solution. researchgate.net The specific wavelengths of UV light used also play a critical role, with different advanced oxidation processes being optimized for particular wavelengths to generate hydroxyl radicals, which are highly reactive and effective in breaking down organic pollutants. nih.govresearchgate.net

Comparative Degradation in Different Environmental Matrices (e.g., Soil, Water, Sediment, Plant Surfaces)

The degradation rate and pathway of this compound, as a metabolite of malathion, vary significantly across different environmental compartments. This variation is due to the unique physical, chemical, and biological characteristics of each matrix.

Soil: In soil, microbial degradation is the primary route for malathion dissipation, especially in moist and microbially active soils. cdc.govepa.gov Malathion is rapidly broken down, with reported half-lives ranging from a few hours to about a week. cdc.gov The major metabolites formed are the malathion mono- and dicarboxylic acids. psu.eduepa.gov For instance, in one study, the dicarboxylic acid of malathion reached concentrations of 18.7-36.7% of applied radioactivity, while the alpha-monocarboxylic acid accounted for 1.9-2.5%. epa.gov The persistence of these metabolites is generally short, with a calculated half-life for malathion monocarboxylic acid being around 3 to 5 days. psu.eduepa.gov Soil pH also plays a role; degradation is faster in alkaline soils compared to acidic ones. psu.edu Photodegradation on soil surfaces is considered a minor pathway, with a reported half-life of 173 days in one study. cdc.govregulations.gov

Water: In aquatic systems, degradation is highly dependent on pH. Hydrolysis is the main degradation route in alkaline waters (pH > 7.0), with half-lives as short as 0.2 weeks at pH 8.0. internationalscholarsjournals.orgpsu.edu In contrast, at a pH of 6.0, the half-life can extend to 21 weeks. internationalscholarsjournals.orgpsu.edu In neutral or acidic waters where hydrolysis is slower, biodegradation by aquatic microorganisms becomes more significant. internationalscholarsjournals.org Metabolites from hydrolysis include the alpha and beta monoacids, diethyl fumarate, and various phosphorodithioic acids. internationalscholarsjournals.orgnih.gov

Sediment: Malathion does not typically accumulate in sediment but degrades rapidly when present. psu.edu In water-sediment systems, the degradation is often faster than in water alone, indicating that microbial activity and interactions with sediment particles play a significant role. internationalscholarsjournals.org A study of an aerobic aquatic system found that in the water phase (pH 7.8), the half-life was approximately 1.09 days, while in the sediment (pH 8.5), it was 2.55 days. regulations.gov The major degradation products found in the water phase of these systems were the monocarboxylic acid (MCA) and dicarboxylic acid of malathion. epa.gov In one such study, MCA reached a maximum concentration of 28.9% of the applied dose at day 3 in the water and 4.5% at 6 hours in the sediment. regulations.govepa.gov

Plant Surfaces: Limited data exists specifically for plant surfaces. However, once pesticides are applied to crops, they reside on the leaf surfaces before the foliage eventually falls to the ground, incorporating the residues into the soil. researchgate.net Studies on strawberries have shown that malathion concentrations decrease rapidly on flowers and fruits, indicating that degradation or removal processes are active on plant surfaces. cdc.govcdc.gov

Table 2: Comparative Degradation Half-Life of Malathion in Environmental Matrices

| Environmental Matrix | Predominant Pathway | Typical Half-Life | Key Factors Influencing Degradation |

|---|---|---|---|

| Soil | Microbial Degradation | <1 to 7 days cdc.govepa.gov | Microbial activity, moisture, pH, organic matter cdc.govepa.gov |

| Water | Hydrolysis (alkaline), Biodegradation (acidic/neutral) | 0.2 weeks (pH 8) to 21 weeks (pH 6) internationalscholarsjournals.orgpsu.edu | pH, temperature, microbial populations internationalscholarsjournals.orgcdc.gov |

| Sediment | Microbial Degradation / Hydrolysis | ~2-3 days internationalscholarsjournals.orgregulations.gov | Microbial activity, pH internationalscholarsjournals.orgepa.gov |

| Plant Surfaces | Degradation/Removal | Rapid decrease observed cdc.govcdc.gov | Plant metabolism, photolysis, wash-off |

Environmental Fate and Transport Dynamics of O Methyl Malathion Alpha Monoacid

Sorption and Desorption Processes in Environmental Media (e.g., Soil, Sediment)

The sorption and desorption characteristics of O-Methyl malathion (B1675926) alpha-monoacid in environmental media like soil and sediment are critical determinants of its mobility and bioavailability. As a major metabolite of malathion, its behavior is often considered in conjunction with its parent compound and other degradates. epa.govregulations.gov

Research indicates that O-Methyl malathion alpha-monoacid, along with malathion dicarboxylic acid, are the primary metabolites of malathion in soil. epa.govepa.gov Studies have shown that these acidic metabolites are significantly more mobile than the parent malathion. Malathion monocarboxylic acid is known to degrade rapidly in soil to malathion dicarboxylic acid, and it is presumed to have a similarly high mobility. epa.gov

In batch equilibrium studies, which measure adsorption and desorption, unaged radiolabeled malathion was found to be moderately mobile in various soil types, including sandy loam, sand, loam, and silt loam soils. epa.govregulations.gov Following the desorption phase of these studies, malathion beta monocarboxylic acid was detected as a degradate, indicating its formation and subsequent potential for transport. regulations.gov The degradation of malathion in soil is influenced by factors such as pH, moisture content, and microbial activity. usda.govcanada.ca

Mobility of Malathion and its Degradation Products in Soil

| Compound | Freundlich Kads (mL/g) | Koc (mL/g o.c.) | Mobility Classification |

|---|---|---|---|

| Malathion | 0.83 - 2.47 | 151 - 308 | Moderate |

| Malaoxon (B1675925) | 0.66 - 3.27 | 81 - 327 | Moderate |

| Malathion Dicarboxylic Acid | 0.05 - 0.98 | 7 - 76 | Very High |

| This compound | Data not available | Presumed similar to dicarboxylic acid | High to Very High |

Leaching and Runoff Potential in Aquatic and Terrestrial Systems

The high mobility of this compound in soil translates to a significant potential for leaching into groundwater and transport via runoff into surface water bodies. epa.gov As malathion degrades, its acidic metabolites, including the monoacid, are readily transported with water through the soil profile and across the land surface during rain events. epa.govusda.gov

Studies have demonstrated that malathion and its degradates, the mono- and dicarboxylic acids, are very mobile in soil column leaching experiments. epa.govnih.gov This high mobility is a key factor in the potential for groundwater contamination. Malathion itself has been detected in groundwater in several states, underscoring the potential for its more mobile degradates to also reach these resources. epa.govnih.gov

Runoff from agricultural and urban areas where malathion is applied is another major pathway for the transport of this compound into aquatic ecosystems. psu.edu Malathion has been detected in urban storm water runoff at concentrations that exceed guidelines for the protection of freshwater aquatic life. psu.edu Since the monoacid is a primary degradation product, its presence in runoff is highly likely. The increased polarity of the monoacid compared to the parent compound enhances its solubility in water and thus its potential to be carried in runoff. nih.gov

Volatilization Characteristics and Atmospheric Transport

Volatilization from soil or water surfaces and subsequent atmospheric transport is another potential pathway for the environmental distribution of pesticides. However, for this compound, this appears to be a minor transport route.

The potential for a chemical to volatilize from water is indicated by its Henry's Law constant. For malathion alpha-monoacid, the Henry's Law constant is reported as 1.38 x 10⁻⁶ Pa m³/mol, which suggests it is non-volatile. herts.ac.uk The parent compound, malathion, also has a low Henry's Law constant (4.89 x 10⁻⁹ atm/m³) and a low vapor pressure, indicating a low potential for volatilization from moist soil or water. cdc.govcdc.gov

While malathion and its more toxic degradate, malaoxon, have been detected in air samples, particularly after applications, the atmospheric transport of the monoacid is considered to be limited due to its low volatility. cdc.govmdpi.com The primary routes of exposure to malathion and its degradates are through water contamination via runoff and leaching, rather than through the air. epa.gov

Physical-Chemical Properties Related to Volatilization

| Compound | Vapor Pressure | Henry's Law Constant | Volatilization Potential |

|---|---|---|---|

| Malathion | 3.38 x 10⁻⁶ mm Hg | 4.89 x 10⁻⁹ atm/m³ | Low |

| This compound | Data not available | 1.38 x 10⁻⁶ Pa m³/mol | Low (Non-volatile) |

Biotransformation in Non-Target Aquatic Organisms (e.g., Fish, Aquatic Plants)

Non-target aquatic organisms, such as fish and aquatic plants, can be exposed to this compound present in contaminated water and sediment. Once absorbed, malathion undergoes biotransformation, or metabolism, into various products, including the alpha-monoacid.

In fish, malathion is rapidly metabolized and does not significantly bioconcentrate. nih.gov The primary pathway for detoxification is through the action of carboxylesterase enzymes, which hydrolyze the ester bonds of malathion to form the less toxic mono- and dicarboxylic acids. researchgate.netnih.gov Residue analysis in fish tissues has confirmed the presence of malathion monocarboxylic acid as a significant metabolite, accounting for 33.3-35.9% of the total residues in one study. nih.gov Other metabolites found in fish include malathion dicarboxylic acid, malaoxon, and various demethylated compounds. epa.govnih.govnih.gov

The biotransformation of malathion in aquatic invertebrates also leads to the formation of mono- and dicarboxylic acids. epa.gov Studies on aquatic plants have shown uptake of malathion, and it is expected that metabolic processes similar to those in other aquatic organisms occur, leading to the formation of degradates like the monoacid. epa.gov The rapid metabolism and excretion of these compounds in most aquatic organisms generally prevent high levels of bioaccumulation. nih.gov

Metabolites of Malathion Identified in Aquatic Organisms

| Organism | Identified Metabolites |

|---|---|

| Fish | Malathion monocarboxylic acid, Malathion dicarboxylic acid, Malaoxon, Desmethyl malathion, Monoethylfumarate, Oxalacetic acid, Dimethylthiophosphate (DMTP), Dimethyldithiophosphate (DMDTP) |

| Aquatic Invertebrates (e.g., shrimp, amphipods) | Monocarboxylic acid, Dicarboxylic acid, Malaoxon |

| Aquatic Plants | Metabolism to degradates including monoacid is expected. |

Theoretical and Computational Investigations of O Methyl Malathion Alpha Monoacid

Molecular Modeling of Degradation Pathways and Intermediates

Molecular modeling, particularly using Density Functional Theory (DFT), has been instrumental in mapping the degradation pathways of malathion (B1675926). rsc.org These computational approaches allow researchers to simulate chemical reactions at the atomic level, providing insights that complement experimental observations. rsc.orgrsc.org The primary degradation route leading to O-Methyl malathion alpha-monoacid is the hydrolysis of one of the carboxyethyl ester groups on the succinate (B1194679) moiety of the parent malathion molecule. cdc.govnih.gov

Computational studies have demonstrated that under alkaline conditions, multiple degradation pathways for malathion are in competition, including ester hydrolysis and elimination reactions. rsc.orgrsc.org The formation of monoacid metabolites is a result of ester hydrolysis. Malathion has two non-equivalent ester groups, designated alpha (α) and beta (β), leading to the formation of two corresponding monoacid isomers. cdc.gov Molecular modeling has been used to investigate the reaction coordinates for the nucleophilic attack of a hydroxide (B78521) ion on both the α and β carbonyl carbons. These models help identify the transition states and the intermediate structures along the reaction pathway. rsc.org

Experimental studies have confirmed that the α-monoacid is often the more prevalent isomer formed during chemical hydrolysis. cdc.gov Computational data corroborate these findings by calculating the relative energy barriers for the formation of each isomer, providing a theoretical basis for the observed product ratios. rsc.org The degradation does not necessarily stop at the monoacid stage; these intermediates can undergo further hydrolysis to form malathion diacid or other breakdown products. rsc.orgresearchgate.net

Table 1: Modeled Degradation Pathways of Malathion

| Parent Compound | Primary Reaction | Key Intermediate(s) | Modeling Technique | Finding |

|---|---|---|---|---|

| Malathion | Alkaline Hydrolysis | This compound, O-Methyl malathion beta-monoacid | M06-2X DFT | Ester hydrolysis pathways are in competition; formation of monoacids is a key degradation step. rsc.orgrsc.org |

| Malathion | Radical-Induced Degradation | Varies (different reactivity compared to alkaline hydrolysis) | M06-2X DFT | OH• radical-induced pathways show variable competitiveness with OH- driven pathways. rsc.org |

| Malathion | Enzymatic Hydrolysis | This compound | Docking/MD Simulations | Carboxylesterases selectively hydrolyze the α-ester group. researchgate.net |

Quantum Chemical Studies of Reaction Mechanisms and Energetics

Quantum chemical studies provide detailed mechanistic insights and quantitative energetic data for the chemical reactions involved in the formation of this compound. These ab initio and DFT calculations are crucial for understanding reaction feasibility and kinetics. rsc.orgacs.org

The alkaline hydrolysis of malathion to its monoacids has been a key focus. acs.org DFT computations, such as those using the M06-2X functional, have been employed to calculate the energetics of the reaction. rsc.orgrsc.org The process begins with the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbon of the α-carboxyethyl group. rsc.org Quantum chemical calculations have shown that the mechanism of hydrolysis for organophosphorus compounds can be influenced by the conformation of the attacking nucleophile, potentially following either a one-step concerted mechanism or a multi-step pathway involving a pentavalent intermediate. acs.orgresearchgate.netacs.org

For malathion, bringing the hydroxide ion near the α or β carbonyls is described as essentially isoenergetic. rsc.org However, the subsequent steps, including the formation of the tetrahedral intermediate and the final product, have distinct energy profiles. The calculated activation energies (energy barriers) for these steps determine the rate and regioselectivity of the hydrolysis. Studies have shown that the energy barrier for the formation of the α-monoacid is often slightly lower than that for the β-monoacid, explaining the experimentally observed product preference. cdc.gov These computational methods also allow for the comparison of competing degradation reactions, such as P-S bond hydrolysis, which generally has a higher energy barrier than ester hydrolysis under the same conditions. rsc.org

Table 2: Calculated Energetics for Malathion Hydrolysis Pathways

| Reaction Pathway | Computational Method | Calculated Parameter | Significance |

|---|---|---|---|

| Formation of α-monoacid | M06-2X DFT | Activation Energy (Transition State) | Lower energy barrier often correlates with the higher observed yield of the α-isomer. rsc.orgcdc.gov |

| Formation of β-monoacid | M06-2X DFT | Activation Energy (Transition State) | Slightly higher energy barrier compared to α-monoacid formation. rsc.org |

| P-S Bond Hydrolysis | M06-2X DFT | Activation Energy (Transition State) | Generally higher energy barrier than ester hydrolysis, making it a less favored pathway. rsc.org |

| Decomposition of Intermediate | Ab initio methods | Potential Energy Surface | Reveals whether the reaction proceeds through a stable intermediate or a single transition state. acs.orgacs.org |

Predictive Modeling of Environmental Fate and Transformation Kinetics

Predictive models are essential tools for assessing the environmental risk of pesticides and their metabolites. These models use chemical properties and reaction kinetics to estimate the persistence and distribution of compounds like this compound in various environmental compartments. nih.gov

High-resolution multi-species (HR-MS) models have been developed to assess the fate of inter-converting chemical species, such as malathion and its degradation products. nih.gov These models incorporate detailed environmental descriptions, including stratified air, soil, and sediment layers, to provide more accurate predictions of chemical fate. nih.gov

For this compound, key input parameters for these models include its formation rate from malathion and its own degradation rate. Hydrolysis is a dominant degradation pathway, and its rate is highly dependent on pH. psu.eduresearchgate.net For instance, the half-life of the parent malathion is significantly shorter in alkaline water (pH 8) compared to neutral or acidic water (pH 6). psu.eduresearchgate.net The malathion monoacids are reported to be approximately 18 times more stable than the parent compound under similar alkaline conditions, indicating they can persist longer in the environment once formed. cdc.gov The half-life for malathion monocarboxylic acid in aerobic aquatic systems has been calculated to be between 3 and 11 days. epa.gov

These predictive models help environmental scientists understand how factors like temperature, pH, and microbial activity influence the concentration and persistence of this compound in soil and water systems. cdc.govepa.gov

Table 3: Key Parameters in Environmental Fate Modeling of Malathion Metabolites

| Parameter | Value/Observation | Environmental Compartment | Significance |

|---|---|---|---|

| Half-life (Malathion) | 0.2 weeks (pH 8) vs. 21 weeks (pH 6) | Water | Demonstrates the critical role of pH in the initial degradation step. psu.eduresearchgate.net |

| Half-life (Malathion Monoacid) | ~18x more stable than malathion (alkaline conditions) | Water | The metabolite can be more persistent than the parent compound. cdc.gov |

| Half-life (Malathion Monoacid) | 3-11 days | Aerobic Aquatic System | Provides a kinetic parameter for predicting persistence in water/sediment. epa.gov |

| Major Soil Metabolite | Malathion beta monoacid (in some studies) | Soil | Indicates that degradation pathways can vary between environmental media. psu.edu |

Structure-Activity Relationship (SAR) Studies for Metabolic Pathways

Structure-Activity Relationship (SAR) studies investigate how a chemical's structure influences its biological activity, including its metabolism by enzymes. For malathion, enzymatic hydrolysis by carboxylesterases is a major metabolic pathway in many organisms, competing with the oxidative pathway that forms the more toxic malaoxon (B1675925). nih.govresearchgate.net

SAR studies, combining experimental and computational approaches, reveal a high degree of selectivity in the enzymatic hydrolysis of malathion. While chemical hydrolysis produces a mixture of α- and β-monoacids, biological hydrolysis is highly regioselective. nih.govresearchgate.net Studies using NMR and infrared spectroscopy have identified the monoacid produced by carboxylesterase activity and isolated from rat urine as exclusively the this compound. researchgate.net

Furthermore, enzymatic hydrolysis is often stereoselective. Malathion is a chiral compound, existing as (R) and (S) enantiomers. Research using pig liver esterase (PLE) demonstrated that the enzyme preferentially hydrolyzes one enantiomer, leading to the formation of (S)-malathion and a mixture of α- and β-monoacids derived from (R)-malathion. nih.gov This demonstrates a clear relationship between the three-dimensional structure of the substrate and the active site of the metabolizing enzyme. nih.gov Such insights are crucial for understanding the toxicokinetics of malathion and the specific nature of its detoxification products in biological systems.

Table 4: Comparison of Chemical vs. Enzymatic Hydrolysis of Malathion

| Hydrolysis Type | Key Enzyme(s) | Product(s) | Selectivity |

|---|---|---|---|

| Chemical (e.g., alkaline) | N/A | Mixture of α- and β-monoacids | Low regioselectivity; α-isomer often favored (e.g., 85:15 ratio). cdc.gov |

| Biological (Metabolic) | Carboxylesterases, Pig Liver Esterase (PLE) | Primarily α-monoacid | High regioselectivity for the α-position. researchgate.net High stereoselectivity (e.g., for the R-enantiomer). nih.gov |

Emerging Research Directions and Methodological Advancements for O Methyl Malathion Alpha Monoacid

Development of Novel Remediation Strategies Based on Degradation Mechanisms

The primary route of malathion (B1675926) degradation, which leads to the formation of O-Methyl malathion alpha-monoacid, is through the action of carboxylesterase enzymes. researchgate.net This understanding forms the basis for developing novel bioremediation strategies. Research has shifted towards the use of microbial consortia, which are mixed cultures of microorganisms that often exhibit enhanced degradation capabilities compared to single strains. mhlw.go.jp

For instance, a consortium of Micrococcus aloeverae, Bacillus cereus, and Bacillus paramycoides has been shown to completely degrade malathion, a process that inherently involves the breakdown of its monoacid metabolite. mhlw.go.jp The mechanism of degradation by such consortia often involves a series of enzymatic activities that break down the parent compound into less toxic intermediates and, eventually, to benign substances.

Another promising area is enzymatic bioremediation, which involves the use of isolated enzymes to detoxify contaminated environments. researchgate.net Organophosphorus hydrolases (OPH) are a key class of enzymes that have demonstrated the ability to hydrolyze organophosphate compounds, including malathion and its metabolites. researchgate.net The development of techniques to immobilize these enzymes can enhance their stability and efficiency in remediation applications.

Table 1: Bacterial Strains Involved in Malathion Degradation

| Bacterial Strain | Degradation Efficiency | Key Enzymes/Pathways |

| Pseudomonas sp. | High degradation activity | Carboxylesterase activity, leading to mono and dicarboxylic acids |

| Bacillus cereus | Effective in consortia | Part of synergistic microbial communities for complete degradation |

| Micrococcus lylae | Identified as a malathion degrader | Utilizes malathion as a sole carbon source |

| Acetobacter liquefaciens | Capable of degrading malathion | Involved in the breakdown of the pesticide in soil |

Integration of Omics Technologies (e.g., Metagenomics, Proteomics) in Biotransformation Research

The application of "omics" technologies is revolutionizing the study of the biotransformation of this compound. These technologies provide a holistic view of the biological processes involved in the degradation of this compound.

Metagenomics allows researchers to analyze the genetic material recovered directly from environmental samples. This is particularly useful for identifying novel genes and enzymes responsible for the degradation of malathion and its monoacid metabolite from uncultured microorganisms in contaminated soils and water.

Proteomics , the large-scale study of proteins, is being used to identify the specific enzymes and metabolic pathways involved in the biotransformation of organophosphates. Mass spectrometry is a key tool in proteomics for identifying proteins that are modified by organophosphates, providing insights into the mechanisms of toxicity and detoxification. mhlw.go.jpmdpi.com

Metabolomics , the study of small molecules or metabolites within cells, tissues, or organisms, is crucial for elucidating the complete degradation pathway of malathion. By identifying and quantifying the various intermediates, including this compound, researchers can gain a more comprehensive understanding of the biotransformation process. thermofisher.com Gas chromatography-mass spectrometry (GC-MS) is a widely used technique in metabolomics for profiling these metabolites. nih.gov

The integration of these omics technologies provides a powerful approach to discover novel biocatalysts for remediation and to understand the intricate interactions between microorganisms and organophosphate pollutants. acs.org

Advanced In Situ Analytical Techniques for Environmental Monitoring

The development of sensitive, selective, and rapid analytical methods for the in situ monitoring of this compound is a critical area of research. Traditional laboratory-based methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are often time-consuming and not suitable for real-time field analysis. nih.gov

Emerging technologies that show promise for in situ monitoring include:

Electrochemical Biosensors : These devices utilize biological recognition elements, such as enzymes, immobilized on an electrode to detect specific chemical compounds. mhlw.go.jpresearchgate.net They offer the potential for portable, low-cost, and real-time detection of organophosphate metabolites.

Surface-Enhanced Raman Spectroscopy (SERS) : SERS is a highly sensitive vibrational spectroscopy technique that can detect trace amounts of molecules. semanticscholar.orgeurl-pesticides.eu It has been successfully used for the detection of various pesticides and their metabolites and holds potential for the specific detection of this compound in environmental samples. researchgate.netthermofisher.comsemanticscholar.orgeurl-pesticides.eu

These advanced analytical techniques are essential for rapid screening of contaminated sites and for monitoring the effectiveness of remediation efforts.

Table 2: Comparison of Analytical Techniques for Organophosphate Metabolite Detection

| Technique | Principle | Advantages | Disadvantages |

| GC-MS/HPLC-MS | Chromatographic separation followed by mass spectrometric detection | High sensitivity and specificity, well-established methods | Laboratory-based, time-consuming, requires sample preparation |

| Electrochemical Biosensors | Biological recognition element coupled with an electrochemical transducer | Portable, rapid, low-cost, potential for real-time monitoring | Potential for matrix interference, stability of biological component |

| SERS | Enhancement of Raman scattering signal of molecules adsorbed on nanostructured metal surfaces | High sensitivity, provides molecular fingerprint, potential for in-field use | Substrate consistency can be a challenge, potential for interference |

Standardization and Interlaboratory Harmonization of Research Protocols

To ensure the reliability and comparability of data generated from studies on this compound, there is a growing need for the standardization of research protocols and interlaboratory harmonization. This includes the validation of analytical methods used for the detection and quantification of this metabolite. researchgate.net

Key aspects of standardization include:

Method Validation : Analytical methods must be rigorously validated for parameters such as accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netthermofisher.com

Quality Assurance/Quality Control (QA/QC) : The implementation of robust QA/QC procedures is essential to ensure the credibility of analytical results. This involves the use of certified reference materials, participation in proficiency testing programs, and adherence to established guidelines. mdpi.comresearchgate.net

Harmonized Protocols : The development and adoption of harmonized protocols for sample collection, storage, and analysis across different laboratories are crucial for ensuring that data from various studies can be compared and integrated. eurl-pesticides.eu

International organizations and regulatory bodies play a vital role in establishing these standards and guidelines to promote consistency and reliability in the monitoring of pesticide residues and their metabolites. usda.gov

Q & A

Basic Research Questions

Q. What are the primary analytical methods for detecting and quantifying O-methyl malathion alpha-monoacid in environmental or biological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with polar and nonpolar columns is widely used to separate and identify this compound, a metabolite of malathion. Key parameters include column selection (e.g., 5% OV-101 for nonpolar separation) and flame photometric detection at 526 nm for phosphorus-specific analysis. Co-elution challenges with related compounds (e.g., malaoxon) necessitate dual-column validation . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also effective for quantifying trace metabolites in complex matrices.

Q. How does this compound form during malathion degradation?

- Methodological Answer : this compound arises via hydrolytic or microbial degradation of malathion. In aqueous environments, alkaline conditions (pH > 9) accelerate hydrolysis, while microbial strains like Lactobacillus casei enzymatically cleave the phosphorodithioate bond, yielding monocarboxylic acid derivatives. Orthogonal experimental designs (e.g., varying pH, temperature, water quality) can isolate dominant degradation pathways .

Q. What are the key challenges in synthesizing high-purity this compound for reference standards?

- Methodological Answer : Synthesis requires stringent control of reaction conditions to avoid byproducts like malaoxon or diethyl succinate derivatives. Purification involves fractional crystallization or preparative chromatography, with purity validated via nuclear magnetic resonance (NMR) and high-resolution MS. Impurities from manufacturing or environmental alteration (e.g., methyl ethyl succinate esters) must be characterized and excluded .

Advanced Research Questions

Q. How can experimental design optimize the study of this compound's environmental persistence and toxicity?

- Methodological Answer : Response surface methodologies (RSM) like Box-Behnken Design (BBD) or Central Composite Design (CCD) are effective. For example, a 4-factor BBD with 29 experiments (including replications) can optimize adsorption studies using variables like pH, temperature, and adsorbent dosage. Numerical and graphical optimization tools (e.g., desirability functions) validate experimental conditions .

Q. What analytical strategies resolve contradictions in data on this compound's enzymatic inhibition mechanisms?

- Methodological Answer : Contradictions often stem from assay variability (e.g., cholinesterase vs. allesterase specificity). Use kinetic assays (e.g., Ellman’s method) with purified enzymes under controlled pH and temperature. Cross-validate findings with in vivo models (e.g., rat studies) to assess physiological relevance. Chronic exposure models should monitor biomarkers like glutathione depletion and malondialdehyde levels .

Q. How do environmental factors influence the degradation kinetics of this compound in aquatic systems?

- Methodological Answer : Orthogonal experiments (L9 array) prioritize factors: pH > temperature > water quality. For instance, at pH 9 and 33°C, degradation half-lives decrease by 50% compared to neutral conditions. Advanced models (e.g., CARS-K-Ss-PLS) correlate UV/Vis spectral data with degradation rates, enabling real-time monitoring in field studies .

Q. What evidence supports or refutes the carcinogenic potential of this compound?

- Methodological Answer : Modernized risk assessments (e.g., EPA’s 2024 HH DRA) integrate in vitro mutagenicity assays (Ames test) and in vivo carcinogenicity studies. Recent data show no significant carcinogenic risk at environmentally relevant concentrations, but contradictory findings from older studies (using high doses) highlight the need for dose-response refinement and physiologically based pharmacokinetic (PBPK) modeling .

Methodological Best Practices

- Sample Preparation : Use acetonitrile/water (35:65) extraction with Florisil column cleanup to remove lipid interference in GC-MS analysis .

- Data Reproducibility : Report detailed chemical metadata (manufacturer, purity, batch) per ICMJE standards to ensure experimental replicability .

- Ethical Compliance : For in vivo studies, adhere to OECD guidelines for animal dosing (e.g., 50 mg/kg malathion in Wistar rats) and include ascorbic acid controls to mitigate oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products